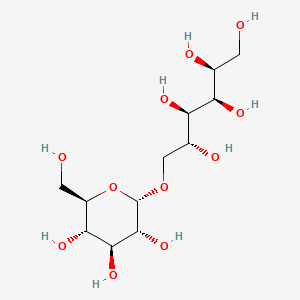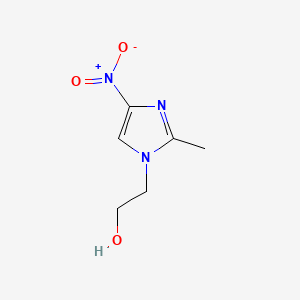
Felinine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Felinine synthesis begins in the liver through a condensation reaction between glutathione and isopentenyl pyrophosphate, forming 3-methylbutanolglutathionine (3-MBG). This compound is then converted to 3-methylbutanol-cysteinylglycine (MBCG) by γ-glutamyl transpeptidase (γ-GTP) in the kidney epithelia . Finally, carboxylesterase 5A, or cauxin, hydrolyzes MBCG to produce this compound and glycine .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in biological contexts. the synthetic route involving glutathione and isopentenyl pyrophosphate could potentially be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Felinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, leading to the formation of dimers or higher oligomers.
Reduction: Reduction of this compound can break disulfide bonds, reverting it to its monomeric form.
Substitution: this compound can participate in substitution reactions, particularly involving its thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfide-linked this compound dimers.
Reduction: Monomeric this compound.
Substitution: Alkylated this compound derivatives.
Scientific Research Applications
Felinine has several scientific research applications:
Chemistry: Studying the synthesis and degradation pathways of sulfur-containing amino acids.
Biology: Investigating the role of this compound in cat behavior, particularly in territorial marking and communication.
Medicine: Exploring potential therapeutic uses of this compound derivatives in treating diseases related to sulfur amino acid metabolism.
Mechanism of Action
Felinine exerts its effects primarily through its conversion to 3-mercapto-3-methylbutan-1-ol (MMB), a compound with a strong odor that serves as a pheromone in cats . The molecular targets and pathways involved include:
Cauxin: An enzyme that hydrolyzes MBCG to produce this compound.
γ-Glutamyl Transpeptidase: Converts 3-MBG to MBCG.
Microbial Lyase: Converts this compound to MMB in the environment, contributing to the characteristic odor of cat urine.
Comparison with Similar Compounds
Felinine is unique among amino acids due to its sulfur-containing side chain and its role in producing a species-specific pheromone. Similar compounds include:
Cysteine: Another sulfur-containing amino acid involved in the synthesis of glutathione.
Methionine: A sulfur-containing amino acid that serves as a precursor to S-adenosylmethionine, a key methyl donor in various biochemical reactions.
Homocysteine: An intermediate in the methionine cycle, involved in the synthesis of cysteine and other sulfur-containing compounds.
This compound’s uniqueness lies in its specific role in feline communication and its conversion to a potent pheromone, distinguishing it from other sulfur-containing amino acids .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERABFGYYJODC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCO)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197036 | |
| Record name | Felinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-09-0 | |
| Record name | Felinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FELININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)

